{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid
Description
{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid is a synthetic organic compound featuring a phenoxyacetic acid backbone with a tert-butoxycarbonyl (Boc)-protected amino group at the para position of the phenyl ring. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-4-6-10(7-5-9)18-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVRNGMGBYUWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid is a compound characterized by its unique chemical structure, which includes a phenoxy group and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular formula of this compound is C13H17NO5, with a molecular weight of approximately 251.28 g/mol. The presence of the Boc group enhances the stability and reactivity of the compound, making it suitable for various chemical reactions.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Protection of the amino group : The Boc group is introduced to protect the amino functionality during subsequent reactions.
- Formation of the phenoxyacetic acid backbone : This step involves coupling reactions that integrate the phenoxy group with the acetic acid moiety.
- Deprotection : The Boc group can be removed under acidic conditions to yield the active form of the compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. For instance, variations in substituents on the phenyl ring or changes in the Boc group can significantly alter biological interactions and potency.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-phenoxyacetate | Lacks Boc protection | Potentially more reactive, may show higher antimicrobial activity |
| N-Boc-phenylalanine | Amino acid structure | Widely used in peptide synthesis; known for good bioactivity |
| Methyl 4-amino-phenyl acetate | Unprotected amino group | Increased reactivity; potential for diverse interactions |
Case Studies and Research Findings
Recent studies have explored compounds structurally related to this compound, focusing on their biological interactions:
-
Inhibition Studies : Research has indicated that structurally similar compounds can inhibit bacterial collagenases effectively, demonstrating broad-spectrum antibacterial activity . For example, inhibitors tested against Clostridium histolyticum showed varying degrees of potency based on structural modifications.
Compound Inhibition Constant (K) μM Compound A 11.6 ± 0.4 Compound B 31 ± 1 - Molecular Docking Studies : Preliminary molecular docking studies suggest that this compound may interact favorably with specific enzyme targets, indicating potential therapeutic applications.
- Comparative Analysis : A comparative analysis with other phenoxy-containing compounds revealed that modifications to the phenyl ring can enhance or diminish biological activity, underscoring the importance of careful structural design in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares {4-[(tert-butoxycarbonyl)amino]phenoxy}acetic acid with analogous compounds, focusing on structural variations, physicochemical properties, and biological activities.
Structural and Functional Variations
Table 1: Key Structural and Functional Comparisons
Key Observations
Boc Protection vs. Other Groups: The Boc group in the target compound enhances amine stability but requires acidic conditions for deprotection. In contrast, compounds like methyl (4-{[(4-acetamidophenyl)sulfonyl]amino}phenoxy)acetate () use sulfonyl and acetamido groups, which may confer resistance to hydrolysis but lack the same deprotection utility . 2-{4-[2-(2-oxopiperidin-1-yl)acetamido]phenoxy}acetic acid () replaces the Boc group with a piperidinone ring, improving aminopeptidase inhibition but reducing synthetic versatility .
Backbone Modifications: The phenoxyacetic acid moiety is retained in most analogs. SWR-0334NA () extends the side chain with a propanolamine group, enabling β3-adrenoceptor agonism, a feature absent in the Boc-protected target compound .
Biological Activity: The target compound’s applications are inferred from structural analogs. SWR-0334NA’s β3-adrenoceptor activity highlights the pharmacological relevance of phenoxyacetic acid derivatives in metabolic disorders .
Physicochemical Properties: The tert-butyl group in (2-tert-butylphenoxy)acetic acid () increases lipophilicity (logP ~3.04 predicted), whereas the Boc group may balance hydrophobicity and solubility . Ester derivatives (e.g., ) exhibit higher solubility in organic solvents compared to free acids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
